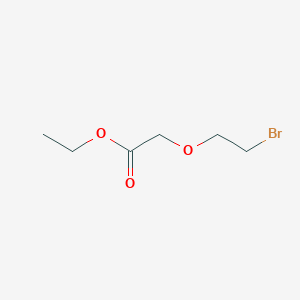
8-bromoquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoquinoline-7-carbaldehyde (8-BQC) is an aromatic heterocyclic carbaldehyde derived from 8-bromoquinoline. It is a highly reactive compound that is used in synthetic organic chemistry and has been extensively studied in recent years. 8-BQC is a versatile reagent, and its potential applications range from medicinal chemistry to materials science.
Scientific Research Applications
8-bromoquinoline-7-carbaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. 8-bromoquinoline-7-carbaldehyde has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 8-bromoquinoline-7-carbaldehyde has been used in the synthesis of organic materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 8-bromoquinoline-7-carbaldehyde is not fully understood. However, it is believed that the reaction of 8-bromoquinoline-7-carbaldehyde with aldehydes is catalyzed by the base, which leads to the formation of an enolate intermediate. This intermediate then undergoes a nucleophilic addition reaction with the aldehyde, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-bromoquinoline-7-carbaldehyde have not been studied in detail. However, it is known that 8-bromoquinoline-7-carbaldehyde is highly reactive and can form covalent bonds with proteins, lipids, and DNA. This can lead to the formation of toxic and carcinogenic compounds, which could have adverse effects on cells and organisms.
Advantages and Limitations for Lab Experiments
The main advantage of using 8-bromoquinoline-7-carbaldehyde in lab experiments is its high reactivity, which makes it an ideal reagent for the synthesis of heterocyclic compounds. Additionally, 8-bromoquinoline-7-carbaldehyde is relatively inexpensive and widely available, making it a convenient reagent for lab experiments. However, 8-bromoquinoline-7-carbaldehyde is also highly toxic and can be hazardous if not handled properly. Therefore, it is important to take proper safety precautions when working with 8-bromoquinoline-7-carbaldehyde.
Future Directions
There are several potential future directions for 8-bromoquinoline-7-carbaldehyde research. For example, further research could be conducted to better understand the mechanism of action of 8-bromoquinoline-7-carbaldehyde and its potential toxic and carcinogenic effects. Additionally, 8-bromoquinoline-7-carbaldehyde could be used in the synthesis of novel pharmaceuticals and organic materials. Finally, 8-bromoquinoline-7-carbaldehyde could be used to develop new methods for the synthesis of heterocyclic compounds.
Synthesis Methods
8-bromoquinoline-7-carbaldehyde is typically synthesized through the reaction of 8-bromoquinoline with aldehydes in the presence of a base. This reaction is known as the Ullmann reaction and is often used in the synthesis of heterocyclic compounds. 8-bromoquinoline-7-carbaldehyde can also be synthesized from the reaction of 8-bromoquinoline with aldehydes in the presence of an acid, such as sulfuric acid. This process is known as the Knoevenagel reaction.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromoquinoline-7-carbaldehyde involves the bromination of quinoline followed by the oxidation of the resulting 8-bromoquinoline to form the aldehyde functional group at position 7.", "Starting Materials": [ "Quinoline", "Bromine", "Sodium hydroxide", "Acetic acid", "Sodium chlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of quinoline using bromine and sodium hydroxide to form 8-bromoquinoline", "Step 2: Oxidation of 8-bromoquinoline using sodium chlorite and acetic acid to form 8-bromoquinoline-7-aldehyde", "Step 3: Reduction of 8-bromoquinoline-7-aldehyde using sodium bisulfite to form 8-bromoquinoline-7-carbaldehyde", "Step 4: Purification of the final product using recrystallization with water and sodium chloride" ] } | |
CAS RN |
1312139-20-0 |
Molecular Formula |
C10H6BrNO |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



